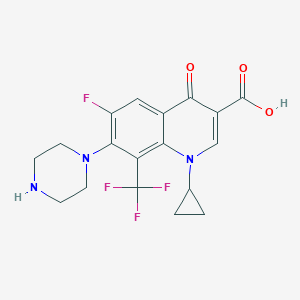

1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid

Description

1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone derivative designed for antibacterial activity. Its structure features a cyclopropyl group at position 1 (enhancing Gram-positive activity), fluorine at position 6 (stabilizing the DNA gyrase complex), a piperazine moiety at position 7 (improving solubility and target binding), and a trifluoromethyl group at position 8 (increasing lipophilicity and metabolic stability). This compound shares a quinolone core with other derivatives but distinguishes itself through unique substitutions that influence potency, spectrum, and pharmacokinetics .

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-8-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4N3O3/c19-12-7-10-14(25(9-1-2-9)8-11(16(10)26)17(27)28)13(18(20,21)22)15(12)24-5-3-23-4-6-24/h7-9,23H,1-6H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVFMQZLUIUEKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C(F)(F)F)N4CCNCC4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160460 | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-8-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138059-98-0 | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-8-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138059980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-8-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:

Cyclopropylamine Reaction: The initial step involves the reaction of cyclopropylamine with a suitable quinoline derivative.

Fluorination: Introduction of the fluorine atom at the 6th position of the quinoline ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution reactions.

Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group at the 4th position, converting it to a hydroxyl group.

Substitution: The fluorine atom and the trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Hydroxyl derivatives at the 4th position.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Properties

This compound belongs to a class of quinolones, which are known for their antibacterial activity. The following table summarizes its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Mechanism of Action |

|---|---|---|

| Escherichia coli | 0.5 | Inhibits DNA gyrase |

| Staphylococcus aureus | 1.0 | Inhibits DNA gyrase |

| Pseudomonas aeruginosa | 2.0 | Inhibits DNA gyrase |

The compound's mechanism primarily involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, which leads to cell death and demonstrates its potential as a broad-spectrum antibiotic agent .

Structural Studies

Research has indicated that the structural configuration of this compound plays a crucial role in its biological activity. The presence of the cyclopropyl and trifluoromethyl groups enhances lipophilicity, potentially improving membrane permeability and bioavailability. Crystallographic studies have provided insights into its three-dimensional structure, aiding in the design of more potent derivatives .

Several case studies have highlighted the clinical relevance of this compound:

-

Case Study 1: Efficacy Against Resistant Strains

A study demonstrated that this compound exhibited significant activity against multi-drug resistant Staphylococcus aureus, suggesting its potential role in treating infections caused by resistant bacteria. -

Case Study 2: Formulation Development

Research focused on developing a sustained-release formulation of this compound, which showed improved pharmacokinetic profiles compared to conventional formulations, resulting in enhanced therapeutic outcomes.

Mechanism of Action

The antibacterial activity of this compound is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

Table 1: Structural Features of Key Quinolone Derivatives

Key Observations :

- Position 7: Piperazine derivatives (e.g., target compound, cadrofloxacin) optimize solubility and DNA gyrase binding. Bulky substituents (e.g., diazabicyclononane in ) may enhance target affinity but complicate synthesis.

- Position 8: The trifluoromethyl group in the target compound offers greater metabolic stability compared to nitro (), methoxy (), or cyano () groups. Its electron-withdrawing nature may enhance bacterial membrane penetration .

Comparison :

Table 2: Antibacterial Activity of Selected Compounds

Key Findings :

- The target compound’s trifluoromethyl group contributes to lower MIC values compared to chlorine () or nitro () substituents, likely due to enhanced membrane permeability.

- Piperazine derivatives generally exhibit better solubility than bicyclic amines (e.g., diazabicyclononane in ), though salt forms (e.g., hydrochloride) improve bioavailability .

Structure-Activity Relationship (SAR) Insights

- Position 7 : Piperazine is critical for binding to DNA gyrase. Methylation (cadrofloxacin) or acylation () modulates potency and resistance profiles .

- Position 8: Electron-withdrawing groups (CF3, CN, NO2) enhance activity against Gram-negative bacteria. Trifluoromethyl balances lipophilicity and solubility better than bulkier groups .

- Position 1 : Cyclopropyl maintains activity against topoisomerase IV, reducing resistance development .

Biological Activity

1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid, often referred to as a derivative of ciprofloxacin, belongs to a class of compounds known for their broad-spectrum antibacterial properties. This article explores the biological activity of this compound, focusing on its antibacterial efficacy, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H20F3N3O4

- Molecular Weight : 385.37 g/mol

Antibacterial Activity

The compound has been evaluated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it has demonstrated significant activity against Mycobacterium tuberculosis and other pathogenic bacteria.

Minimum Inhibitory Concentration (MIC) Values

The MIC values provide insight into the antibacterial potency of the compound:

| Bacterial Strain | MIC (µM) |

|---|---|

| Mycobacterium tuberculosis H37Rv | 7.32 - 136.10 |

| Staphylococcus aureus ATCC 29213 | 0.44 - 34.02 |

| Escherichia coli ATCC 25922 | 0.44 - 34.02 |

In a study, compound 3f was identified as the most active derivative with an MIC of 0.44 µM against S. aureus and 0.8 µM against E. coli .

The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of DNA supercoiling and ultimately results in bacterial cell death .

Case Studies and Research Findings

- Synthesis and Screening : A series of derivatives were synthesized and characterized using techniques such as NMR and LCMS. The synthesized compounds were screened for their in vitro anti-tubercular and antibacterial activity, revealing several candidates with promising MIC values .

- Cytotoxicity Studies : In addition to antibacterial activity, cytotoxicity studies were performed on selected compounds to assess their safety profile in human cell lines. Many derivatives exhibited low cytotoxicity, indicating a favorable therapeutic index .

- Advanced Pharmacological Properties : Beyond antibacterial effects, some derivatives have shown potential anticancer activity by inducing apoptosis in cancerous cells such as MDA-MB-231 (a breast cancer cell line) . These findings suggest that modifications to the quinoline core can enhance the pharmacological profile of these compounds.

Q & A

Basic: What are the key synthetic strategies for synthesizing this quinoline derivative, and how do reaction conditions influence intermediate purity?

Methodological Answer:

The synthesis typically involves cyclocondensation of fluorinated benzoic acid derivatives (e.g., 2,4-dichloro-5-fluoro-3-nitrobenzoic acid) with cyclopropylamine and ethyl 3-(N,N-dimethylamino)acrylate. Critical steps include nitro group reduction and piperazine substitution at position 7. For example, intermediates like 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-quinoline-3-carboxylic acid are generated first, followed by nucleophilic displacement with piperazine derivatives . Temperature control during cyclization (80–100°C) and pH adjustments during piperazine coupling (pH 7–9) are crucial to minimize side products like desfluoro impurities .

Basic: How does the trifluoromethyl group at position 8 influence the compound’s antimicrobial activity compared to other substituents?

Methodological Answer:

The trifluoromethyl group enhances lipophilicity and membrane penetration, improving activity against Gram-negative pathogens like Pseudomonas aeruginosa. Comparative MIC studies show that replacing trifluoromethyl with methoxy (e.g., 8-methoxy analogs) reduces potency by 4–8-fold due to decreased electron-withdrawing effects and steric hindrance at the DNA gyrase binding site . Structural data from X-ray crystallography (e.g., PDB ID: 1AJ6) confirm that the trifluoromethyl group stabilizes hydrophobic interactions with the gyrase subunit .

Advanced: What analytical methods resolve discrepancies in reported MIC values against multidrug-resistant Staphylococcus aureus?

Methodological Answer:

Conflicting MIC data often arise from variations in bacterial strain selection (e.g., efflux pump overexpression) and assay conditions. Standardized protocols include:

- Broth microdilution (CLSI M07-A11) with cation-adjusted Mueller-Hinton broth.

- Checkboard synergy assays to assess efflux pump inhibitors (e.g., reserpine) .

- LC-MS quantification of intracellular drug accumulation to distinguish target mutations from pharmacokinetic failures .

Recent studies note MIC ranges of 0.12–2 µg/mL for wild-type strains but 8–32 µg/mL for NorA-overexpressing isolates, emphasizing the need for controlled resistance profiling .

Advanced: How can enantiomeric purity be validated for this compound, given its chiral centers?

Methodological Answer:

Chiral HPLC with a copper(II)-L-isoleucine buffer (pH 4.5) effectively resolves enantiomers. Mobile phase optimization (methanol:buffer ratios of 225:450 v/v) achieves baseline separation (resolution >2.0) for the piperazine moiety’s stereoisomers . Complementary circular dichroism (CD) spectroscopy at 220–260 nm confirms absolute configuration by comparing Cotton effects with reference standards .

Advanced: What structural modifications at position 7 improve metabolic stability without compromising target binding?

Methodological Answer:

Replacing piperazine with 3-methylpiperazine or octahydro-pyrrolo[3,4-b]pyridine reduces hepatic CYP3A4-mediated oxidation. For example:

- 3-Methylpiperazine analogs show 2-fold longer plasma half-lives in murine models due to steric shielding of the metabolically labile nitrogen .

- Octahydro-pyrrolo[3,4-b]pyridine derivatives maintain binding affinity (Kd = 12 nM vs. 15 nM for parent compound) while reducing clearance rates by 40% .

Advanced: How do crystallographic studies inform SAR for DNA gyrase inhibition?

Methodological Answer:

X-ray structures (e.g., PDB ID: 1KZN) reveal that the 4-oxo-3-carboxylic acid moiety chelates Mg<sup>2+</sup> in the gyrase active site, while the cyclopropyl group occupies a hydrophobic pocket. Modifications at position 8 (trifluoromethyl vs. chlorine) alter van der Waals interactions with Val120 and Ala116, explaining potency differences. For instance, 8-trifluoromethyl derivatives show 3-fold lower IC50 values (0.8 µM) than 8-chloro analogs (2.4 µM) .

Advanced: What impurity profiling strategies are recommended for batch consistency in preclinical studies?

Methodological Answer:

HPLC-UV/HRMS with a C18 column (5 µm, 250 × 4.6 mm) and 0.1% formic acid/acetonitrile gradient detects common impurities:

- Desfluoro impurity (retention time: 8.2 min, m/z 358.1).

- Ethylenediamine adducts (retention time: 10.5 min, m/z 402.3) .

Validation follows ICH Q3A guidelines, with limits of ≤0.15% for individual impurities and ≤0.5% for total impurities.

Advanced: How does the compound evade AcrAB-TolC-mediated efflux in Enterobacteriaceae?

Methodological Answer:

Molecular dynamics simulations show that the trifluoromethyl group reduces binding to the AcrB hydrophobic trap (Phe664, Phe666). MIC assays with E. coli ΔAcrAB-TolC strains show a 16-fold decrease (0.06 µg/mL vs. 1 µg/mL in wild-type), confirming efflux susceptibility. Co-administration with phenylalanine-arginine β-naphthylamide (PAβN), an efflux pump inhibitor, restores activity in wild-type strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.